N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a compound with the molecular formula C19H21ClN4O4S2 and a molecular weight of 468.97. It belongs to a class of compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of oxadiazoles, including the compound , typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound includes a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-(dipropylsulfamoyl)benzamide group. The presence of these groups contributes to the compound’s physicochemical properties and biological activity.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 468.97. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which resemble the core structure of the compound , have been synthesized and evaluated for their anticancer properties. These studies aim to explore the therapeutic potential of these compounds against various cancer cell lines. For instance, compounds featuring the 1,3,4-oxadiazole moiety have shown promising anticancer activity against breast, lung, colon, and ovarian cancer cell lines in vitro, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies of these compounds have furthered understanding of their mechanisms and improved their anticancer efficacy (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activity
Compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have been reported to exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their structure has been pivotal in combating resistant strains of Mycobacterium tuberculosis, offering a pathway to novel antitubercular therapies (Nayak et al., 2016; G. Naganagowda & A. Petsom, 2011).
Anti-inflammatory and Anti-angiogenic Properties
Research has identified that benzophenone appended oxadiazole derivatives exhibit significant anti-inflammatory activity, indicating the therapeutic potential of similar compounds in treating inflammatory conditions. These studies have highlighted the compounds' ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, suggesting their use in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Antidiabetic Activity
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antidiabetic activities through in vitro screenings. These studies aim to develop new therapeutic agents for diabetes management by inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. This line of research represents a promising approach to managing blood glucose levels in diabetic patients, highlighting the potential of 1,3,4-oxadiazole derivatives in antidiabetic drug development (Lalpara et al., 2021).
Future Directions
Oxadiazoles, including “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide”, are a promising class of compounds in medicinal chemistry . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer drugs.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10H,3-4,11-12H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIPDKOKHQCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.